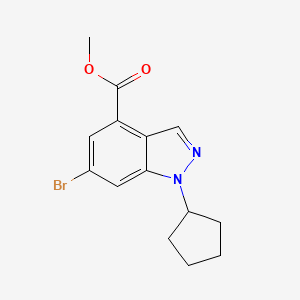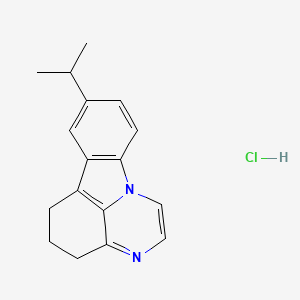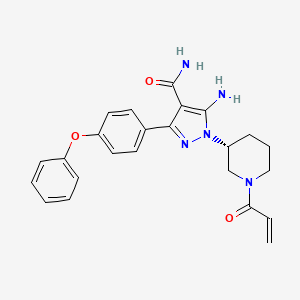
Inhibiteur de Btk 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’inhibiteur de Btk 2 est un inhibiteur de petite molécule qui cible la tyrosine kinase de Bruton (BTK). La BTK est une enzyme cruciale dans la voie de signalisation du récepteur des lymphocytes B, qui est essentielle à la croissance, à l’activation et à la survie des lymphocytes B. Un dysfonctionnement de la BTK a été associé à diverses malignités des lymphocytes B, à des affections auto-immunes et à des maladies inflammatoires .
Applications De Recherche Scientifique
L’inhibiteur de Btk 2 a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier les voies de signalisation liées à la BTK.
Biologie : Aide à comprendre le rôle de la BTK dans le développement et la fonction des lymphocytes B.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant la BTK.
Mécanisme D'action
L’inhibiteur de Btk 2 exerce ses effets en se liant au site actif de la BTK, empêchant sa phosphorylation et son activation subséquente. Cette inhibition perturbe la voie de signalisation du récepteur des lymphocytes B, conduisant à une altération de la prolifération, de la survie et de la fonction des lymphocytes B . Les cibles moléculaires et les voies impliquées comprennent les voies PI3K, MAPK et NF-κB .
Analyse Biochimique
Biochemical Properties
Btk inhibitor 2 plays a crucial role in biochemical reactions, particularly in the B-cell receptor (BCR) signaling pathway . It interacts with various enzymes, proteins, and other biomolecules, including Syk, Lyn, PI3K, and Mitogen-activated protein (MAP) kinases . These interactions are critical in relaying signals from the BCR to provide pro-survival, activation, and proliferation cues .
Cellular Effects
Btk inhibitor 2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Btk inhibitor 2 inhibits BCR- and Fc receptor–mediated signaling, thereby impairing cell proliferation, migration, and activation of NF-κB .
Molecular Mechanism
The molecular mechanism of action of Btk inhibitor 2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Btk inhibitor 2 covalently binds to a cysteine residue at position 481 in the adenosine triphosphate (ATP) binding site of BTK, irreversibly inhibiting its kinase activity .
Metabolic Pathways
Btk inhibitor 2 is involved in several metabolic pathways, including those involving enzymes or cofactors that it interacts with
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’inhibiteur de Btk 2 implique plusieurs étapes, notamment la construction d’une 2-amino-4-pyrimidine substituée par le biais d’une réaction de substitution nucléophile et la réduction d’un groupe cyano . Le processus comprend généralement :
Matière première : 4-bromo-2-méthylbenzonitrile.
Intermédiaire clé : L’intermédiaire est préparé par réduction du cyano, protection du Boc, borylation de Miyaura, réaction de couplage de Suzuki, installation d’aminopyrrole et déprotection du Boc.
Méthodes de production industrielle
Les méthodes de production industrielle de l’this compound mettent l’accent sur l’optimisation du rendement et de la pureté tout en minimisant les coûts et l’impact environnemental. Le processus implique une synthèse à grande échelle utilisant des étapes similaires à la synthèse en laboratoire, mais avec des ajustements des conditions de réaction et des techniques de purification pour garantir la possibilité de mise à l’échelle et l’efficacité .
Analyse Des Réactions Chimiques
Types de réactions
L’inhibiteur de Btk 2 subit diverses réactions chimiques, notamment :
Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.
Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Les réactifs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés .
Comparaison Avec Des Composés Similaires
Composés similaires
Ibrutinib : Un inhibiteur de BTK de première génération ayant une large activité contre les mutants variants de BTK.
Acalabrutinib : Un inhibiteur de BTK de deuxième génération ayant une meilleure sélectivité des kinases.
Zanubrutinib : Un inhibiteur de BTK de deuxième génération ayant une efficacité et une sélectivité exceptionnelles.
Unicité
L’inhibiteur de Btk 2 est unique en raison de son mode de liaison spécifique et de sa haute sélectivité pour la BTK, ce qui réduit les effets hors cible et améliore les résultats thérapeutiques . Comparé aux autres inhibiteurs de BTK, l’this compound offre un équilibre entre la puissance et la sélectivité, ce qui en fait un candidat prometteur pour un développement ultérieur .
Propriétés
IUPAC Name |
5-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-2-20(30)28-14-6-7-17(15-28)29-23(25)21(24(26)31)22(27-29)16-10-12-19(13-11-16)32-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15,25H2,(H2,26,31)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLRSSATGYETCG-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The research mentions "BTK inhibitor 2". What specific BTK inhibitors are discussed, and how does their mechanism of action relate to CD79b expression in Richter's Transformation?
A1: While the term "BTK inhibitor 2" isn't used directly, the research discusses several specific BTK inhibitors:
Q2: One study explores a quantitative systems pharmacology (QSP) model for predicting BTK occupancy. Can you elaborate on the significance of this model in understanding the efficacy of different BTK inhibitors?
A2: The QSP model described in the research aims to predict BTK receptor occupancy in different body compartments (peripheral blood mononuclear cells, bone marrow, and lymph nodes) after administering ibrutinib, acalabrutinib, and zanubrutinib. [] This model is significant for several reasons:
- Predicting Target Engagement: It helps understand how effectively each inhibitor binds to BTK in different tissues, which is crucial for efficacy. []
- Dosage Regimen Optimization: The model allows for comparisons between different dosing regimens (e.g., once daily vs. twice daily), potentially guiding more effective treatment strategies. []
- Interpatient Variability: It accounts for individual patient differences in drug metabolism and distribution, providing insights into potential variations in treatment response. []
Q3: The research mentions the increasing costs of cancer therapies, including BTK inhibitors. How does this economic factor intersect with the scientific advancements in precision hematology?
A3: The research highlights a crucial challenge in precision hematology: the high cost of novel therapies, including BTK inhibitors. [] While these targeted agents offer significant advancements in treatment, their cost presents a barrier to accessibility and sustainability. [] This economic factor underscores the need for:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)
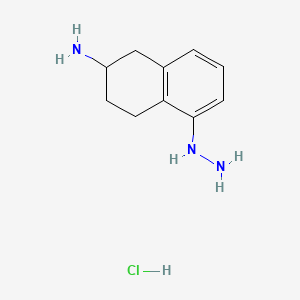
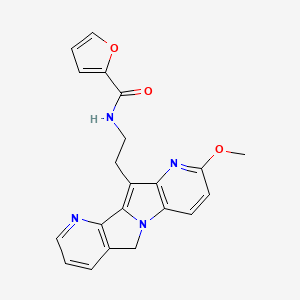
![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)
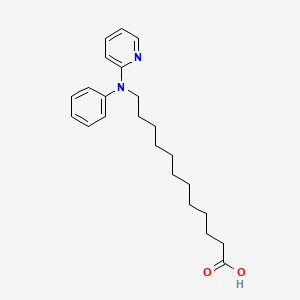
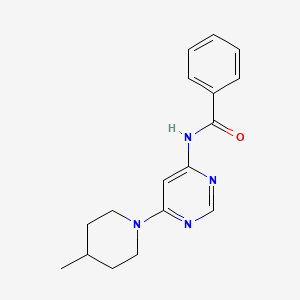
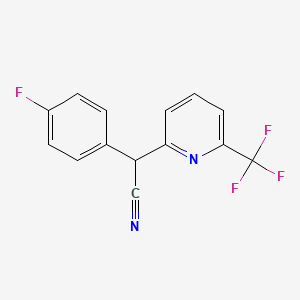
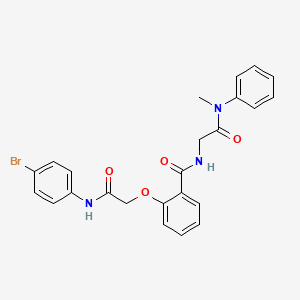
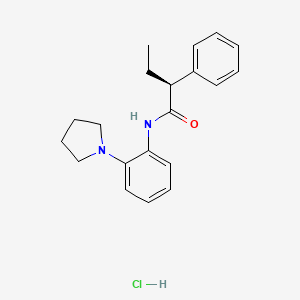
![1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B560471.png)


